Tert-butyl 1-butylhydrazinecarboxylate
Description
Significance of Hydrazine (B178648) Carboxylate Scaffolds in Modern Organic Synthesis
Hydrazine carboxylate scaffolds are of considerable importance in contemporary organic synthesis due to their utility as versatile building blocks. nih.gov These molecular frameworks are integral to the construction of a wide array of organic compounds, including those with significant biological activity. nih.govnih.gov The presence of both a nucleophilic hydrazine moiety and a carbamate (B1207046) functional group within the same molecule allows for a diverse range of chemical transformations.
The incorporation of the tert-butoxycarbonyl (Boc) protecting group is particularly advantageous. It modulates the reactivity of the hydrazine nitrogen atoms, allowing for selective functionalization. This controlled reactivity is crucial in multi-step syntheses where specific reaction sequences are required. For instance, tert-butyl carbazate (B1233558) is a key reagent for preparing 1,1-disubstituted hydrazines. orgsyn.org
Furthermore, these scaffolds are fundamental in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. They provide a reliable and efficient means to introduce nitrogen-nitrogen bonds into molecular structures, a motif found in numerous pharmaceuticals and agrochemicals. nih.gov The ability to diversify natural products through synthetic strategies often relies on the reactivity of specific functional groups, and hydrazine carboxylate scaffolds provide a gateway to such diversification. nih.gov
Classification and Structural Features of Tert-butyl N-Alkylhydrazinecarboxylates
Tert-butyl N-alkylhydrazinecarboxylates are a subclass of hydrazine carboxylates characterized by the presence of a tert-butoxycarbonyl (Boc) group and an alkyl group attached to the hydrazine nitrogen atoms. They can be broadly classified based on the substitution pattern on the two nitrogen atoms of the hydrazine core.
N'-Alkyl Derivatives : In these compounds, the alkyl group is attached to the terminal nitrogen atom (N'). An example is tert-butyl 2-methylhydrazinecarboxylate.
N-Alkyl Derivatives : Here, the alkyl group is on the nitrogen atom adjacent to the carbonyl group of the Boc protector.
N,N'-Dialkyl and N,N-Dialkyl Derivatives : These structures feature two alkyl groups, which can be on the same or different nitrogen atoms.
The subject of this article, tert-butyl 1-butylhydrazinecarboxylate , belongs to the N-alkyl derivative class. Its structure features a butyl group and a Boc group on the same nitrogen atom.
The structural features of these molecules are dictated by the interplay of the bulky tert-butyl group, the planar carbamate functionality, and the alkyl substituent. X-ray crystallography studies of the parent compound, tert-butyl carbazate, reveal that the molecules are joined into infinite chains by hydrogen bonding in the solid state. mdpi.com This hydrogen bonding capability is a key feature, influencing the physical properties and reactivity of its derivatives.
Below is a table detailing the properties of tert-butyl carbazate, the parent compound.
| Property | Value |
| IUPAC Name | tert-butyl N-aminocarbamate |
| Molecular Formula | C5H12N2O2 |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 870-46-2 |
| SMILES | CC(C)(C)OC(=O)NN |
Data sourced from PubChem CID 70091 nih.gov
Evolution of Research in N-Boc-Hydrazine Chemistry
Research into N-Boc-hydrazine chemistry has evolved significantly since the first report of tert-butyl carbazate in 1957. mdpi.com Initially, the focus was on the preparation of this key intermediate and its use in introducing the Boc protecting group. mdpi.com Early methods for its synthesis involved reactions with reagents like methyl chlorothiolformate or phenyl chloroformate. orgsyn.org
The utility of tert-butyl carbazate as a precursor for other important reagents was quickly recognized. For example, its diazotization leads to the formation of tert-butyl azidoformate, and its reaction followed by oxidation yields di-tert-butyl azodicarboxylate. mdpi.com These reagents have become staples in organic synthesis.
In recent decades, the application of N-Boc-hydrazine derivatives has expanded into more complex synthetic strategies. The development of modern analytical and purification techniques has facilitated the synthesis and characterization of a wider range of derivatives. vernier.com The synergy between organic chemistry and technology, including flow chemistry and photochemical methods, is enabling new ways to synthesize protected hydrazines with greater efficiency and scalability. acs.org For instance, flow photoreactors have been used for the conversion of various substrates into protected hydrazines. acs.org
The exploration of hydrazine-containing scaffolds continues to be an active area of research, with a focus on creating structurally diverse molecules for applications in drug discovery and materials science. nih.govchemscene.com The discovery of enzymes like hydrazine transferase in natural product biosynthesis highlights the biological relevance of hydrazine incorporation and may inspire new biocatalytic methods for creating N-N bond-containing molecules. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-amino-N-butylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-6-7-11(10)8(12)13-9(2,3)4/h5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIXQTGMKBHQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl N Alkylhydrazinecarboxylates
Direct Alkylation Strategies on N-Boc-Hydrazine
Direct alkylation of tert-butyl carbazate (B1233558) (N-Boc-hydrazine) presents a formidable challenge due to the presence of two nucleophilic nitrogen atoms. The reaction of N-Boc-hydrazine with alkyl halides can lead to a mixture of N-1 and N-2 alkylated products, as well as di- and poly-alkylated species. tandfonline.com Achieving regioselectivity is therefore paramount and is highly dependent on the reaction conditions and the strategic use of protecting groups. tandfonline.combeilstein-journals.org
Alkylation at the N-1 position, the nitrogen atom adjacent to the Boc group, is electronically disfavored due to the electron-withdrawing nature of the carbonyl moiety. To achieve selectivity for this position, strategies often involve the temporary protection of the more nucleophilic terminal N-2 nitrogen.
One effective approach involves the use of a second, orthogonal protecting group on the N-2 nitrogen. For instance, N-Boc-hydrazine can be acylated with trifluoroacetic anhydride (B1165640) (TFAA) to form N-Boc-N'-trifluoroacetylhydrazine. tandfonline.com The increased acidity of the N-1 proton under these conditions allows for its selective deprotonation and subsequent alkylation. tandfonline.com Another strategy employs the formation of a fluorenylidene hydrazone by reacting tert-butyl carbazate with fluorenone. researchgate.net This masks the terminal nitrogen, allowing for alkylation to proceed at the N-1 position using a suitable base. researchgate.net
Table 1: Selected Methods for Regioselective N-1 Alkylation
| Precursor | Alkylating Agent | Base / Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Boc-N'-trifluoroacetylhydrazine | Benzyl (B1604629) bromide | Cs₂CO₃, DMF | tert-Butyl 2-benzyl-1-(trifluoroacetyl)hydrazine-1-carboxylate | 89% | tandfonline.com |
This interactive table summarizes key findings in regioselective N-1 alkylation.
Direct alkylation of tert-butyl carbazate typically favors the formation of the N-2 substituted product, such as tert-butyl 1-butylhydrazinecarboxylate, due to the higher nucleophilicity of the terminal NH₂ group. However, controlling the reaction to prevent overalkylation remains a significant challenge. tandfonline.com
A common strategy to promote mono-alkylation at the N-2 position is to use a large excess of the starting N-Boc-hydrazine relative to the alkylating agent. tandfonline.com Research has shown that direct benzylation of N-Boc-hydrazine with benzyl bromide can yield the desired N-2 mono-alkylated product in up to 79% yield when a four-fold excess of the hydrazine (B178648) is used in the presence of a mild base like collidine. tandfonline.com The choice of base and solvent system is critical in modulating reactivity and minimizing the formation of undesired byproducts.
Table 2: Conditions for N-2 Alkylation of N-Boc-Hydrazine
| Alkylating Agent | Base | Solvent | Key Condition | Outcome | Reference |
|---|---|---|---|---|---|
| Benzyl bromide | Collidine | Acetonitrile (B52724) | 4-fold excess of BocNHNH₂ | 79% yield of N-2 benzylated product | tandfonline.com |
| Various Alkyl Halides | K₂CO₃ | DMF | N/A | General method for N-2 alkylation | tandfonline.com |
This interactive table outlines various conditions explored for the N-2 alkylation of N-Boc-hydrazine.
The introduction of chirality during the alkylation step to form enantioenriched N-alkylhydrazinecarboxylates is a sophisticated synthetic challenge. While direct examples for this compound are not prevalent, the principles of stereoselective synthesis can be applied. Such approaches could involve:
Use of Chiral Alkylating Agents: Reacting N-Boc-hydrazine with a chiral electrophile would transfer the stereochemistry to the final product.
Catalytic Asymmetric Alkylation: The development of a chiral catalyst, likely based on a transition metal, could enable the enantioselective addition of an achiral alkyl group to the hydrazine nitrogen. Nickel-catalyzed reactions, for example, have proven effective in the stereoselective diarylation of alkenes, a process that relies on controlling the formation of new carbon-carbon bonds with specific stereochemistry. nih.gov
Auxiliary-Based Methods: Attaching a chiral auxiliary to the N-Boc-hydrazine precursor could direct the incoming alkyl group to a specific face of the molecule, after which the auxiliary would be cleaved.
These advanced methods offer pathways to chiral building blocks that are highly valuable in pharmaceutical synthesis. nih.gov
Carbazate Formation via Hydrazine and Tert-butyl Carbonyl Sources
The synthesis of the core structure, tert-butyl carbazate, is the foundational step for all subsequent alkylations. This is typically achieved by reacting hydrazine with an electrophilic source of the tert-butoxycarbonyl group.
Historically, the preparation of tert-butyl carbazate involved multi-step processes. One established method proceeds through the reaction of phenyl chloroformate with tert-butanol (B103910) to generate tert-butyl phenyl carbonate. orgsyn.orggoogle.comprepchem.com This intermediate is then treated with hydrazine hydrate (B1144303) in a substitution reaction to yield tert-butyl carbazate and phenol (B47542) as a byproduct. orgsyn.orgprepchem.com A similar route uses tert-butyl S-methylthiolcarbonate, prepared from methyl chlorothiolformate and tert-butyl alcohol. orgsyn.orgmdpi.com
A more direct and widely used modern synthesis involves the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com This method is often preferred due to its operational simplicity and high yield, typically performed at low temperatures in a solvent like isopropanol (B130326) or dichloromethane (B109758). chemicalbook.comgoogle.com
Table 3: Comparison of Synthetic Routes to Tert-butyl Carbazate
| Reagents | Intermediate | Solvent | Yield | Reference |
|---|---|---|---|---|
| Phenyl chloroformate, tert-butanol, hydrazine hydrate | tert-Butyl phenyl carbonate | Ether | ~90% | prepchem.com |
| Di-tert-butyl dicarbonate, hydrazine hydrate | None | Isopropanol | 97% | chemicalbook.com |
This interactive table compares common methods for synthesizing the tert-butyl carbazate precursor.
While condensation reactions are standard, advanced synthetic chemistry offers the potential for metal-catalyzed N-C bond formation to construct the carbazate skeleton. Transition metal catalysis, particularly with catalysts based on palladium, copper, or iron, is a powerful tool for creating C-N bonds. epa.govdigitellinc.com
In principle, a catalytic cycle could be envisioned where a transition metal complex facilitates the coupling of a tert-butyl source with hydrazine or a protected derivative. For example, methods for the iron-catalyzed carboamination of alkynes demonstrate the ability of earth-abundant metals to mediate complex C-N bond formations. digitellinc.com Similarly, copper and palladium catalysts are widely used in Buchwald-Hartwig amination and related cross-coupling reactions to join nitrogen nucleophiles with carbon electrophiles. While not yet a standard method for the bulk production of tert-butyl carbazate, these catalytic approaches represent a frontier in chemical synthesis that could offer alternative, milder, or more efficient pathways in the future.
Multicomponent Reactions Incorporating Tert-butyl N-Alkylhydrazinecarboxylate Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for building molecular complexity. Tert-butyl carbazate (N-Boc-hydrazine), a precursor to the title compounds, has been successfully employed as a crucial component in several important MCRs, notably the Ugi and Passerini reactions.
The Ugi reaction is a four-component reaction (4-CR) that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. By substituting the conventional amine with N-Boc-hydrazine, chemists have been able to access a diverse library of highly substituted α-aminoacyl-hydrazine derivatives. A significant application is the Ugi tetrazole reaction, where an azide (B81097) source (like trimethylsilyl (B98337) azide, TMSN₃) replaces the carboxylic acid component. rug.nlorganic-chemistry.org This variant, using N-Boc-hydrazine, aldehydes/ketones, and isocyanides, yields complex tetrazole-containing N-alkylated hydrazinecarboxylates. rug.nlnih.gov The reaction is versatile, accommodating a wide range of aldehydes, ketones, and isocyanides, and proceeds under mild conditions, typically in methanol (B129727) at room temperature. organic-chemistry.org The efficiency of this reaction can be hindered by the initial Schiff base formation; however, the use of Lewis acids such as zinc chloride (ZnCl₂) or magnesium triflate has been shown to significantly improve yields. organic-chemistry.orgnih.gov
The general scheme for the Ugi tetrazole synthesis of a tert-butyl N-alkylhydrazinecarboxylate derivative is as follows:
Reactants : An aldehyde/ketone, N-Boc-hydrazine, an isocyanide, and an azide source.
Product : A complex molecule incorporating the tert-butyl hydrazinecarboxylate moiety, where the nitrogen is alkylated by the aldehyde/ketone component.
These Ugi products can undergo further post-cyclization modifications to generate diverse heterocyclic scaffolds, such as 7-aminotetrazolopyrazinones and tetrazolotriazepinones, highlighting the strategic value of incorporating the hydrazinecarboxylate unit. nih.gov
The Passerini reaction, another cornerstone MCR, is a three-component reaction (3-CR) between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While direct incorporation of tert-butyl hydrazinecarboxylate as the primary amine component is less common, the reaction framework is relevant. For instance, tert-butyl isocyanide is frequently used as a reactant, demonstrating the utility of the tert-butyl group in MCRs to build complex molecular architectures. wikipedia.orgnih.gov The reaction is typically conducted in aprotic solvents and can be promoted by Lewis acids to enhance diastereoselectivity in reactions involving chiral aldehydes. nih.gov
| Aldehyde/Ketone | Isocyanide | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Acetone | Methyl Leucine Isocyanide | Mg(OTf)₂, MeOH, rt | Good to Excellent | nih.gov |
| Various Aliphatic Aldehydes | Various Isocyanides | ZnCl₂, MeOH, rt | Up to 88% | organic-chemistry.org |
| Various Ketones | α-amino acid derived isocyanides | MeOH, rt | 56-90% | nih.gov |
| 4-Bromobenzoic acid, Phenylglyoxal | n-Butyl isocyanide | MeOH, rt | 57% | nih.gov |
Sustainable Synthesis and Green Chemistry Principles in Preparation
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of tert-butyl N-alkylhydrazinecarboxylates. Key areas of focus include the use of solvent-free conditions and the employment of benign reagents and catalysts.
Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and environmental impact. Mechanochemistry, specifically ball-milling, has emerged as a highly effective solvent-free technique for synthesizing hydrazone precursors to N-alkylated hydrazinecarboxylates. The condensation reaction between various aldehydes or ketones and tert-butoxycarbonyl hydrazide (Boc-hydrazide) can be carried out in a ball-mill apparatus, often without a catalyst, to produce the corresponding tert-butyl arylidene or cyclohexylidene carbazates in quantitative yields. researchgate.net Subsequent N-alkylation of these hydrazones can also be performed under solvent-free mechanochemical conditions, for example, using cesium carbonate with allyl or benzyl bromides to achieve high yields. researchgate.net
Another approach involves using reagents that enable solvent-free reactions. For instance, tert-butyl nitrite (B80452) (TBN) has been used for the N-nitrosation of secondary amines under solvent-free conditions, showcasing a method that is both metal- and acid-free and allows for easy product isolation. rsc.org While not a direct synthesis of the target compound, this demonstrates the potential for solventless systems in modifying related nitrogen-containing structures. rsc.orgeurekaselect.com
| Reactants | Method | Conditions | Yield | Reference |
|---|---|---|---|---|
| Butyraldehyde, Boc-hydrazide | Ball-milling | 90 min, catalyst-free | Not specified | researchgate.net |
| Various Aldehydes/Ketones, Boc-hydrazide | Ball-milling | Catalyst-free | Quantitative | researchgate.net |
| tert-butyl arylidene carbazates, Benzyl bromide | Ball-milling | Cs₂CO₃, 30 Hz | >85% | researchgate.net |
The move towards greener synthesis also involves replacing hazardous reagents and catalysts with more environmentally friendly alternatives. The development of direct and sustainable methods for creating tert-butyl esters using flow microreactors represents a significant advance. rsc.org This technology offers enhanced efficiency and safety compared to traditional batch processes. rsc.org
In the context of catalysis, metal-free approaches are highly desirable. A catalyst-free method for synthesizing 1,2,3-triazole-N-oxide derivatives utilizes tert-butyl nitrite (TBN) as a nitric oxide (NO) source in environmentally friendly solvents like ethanol (B145695) and water. nih.gov This highlights the potential of TBN as a benign reagent for constructing complex nitrogen heterocycles. eurekaselect.comnih.gov Furthermore, electrochemical methods, which use electricity to drive chemical reactions, offer a sustainable alternative to conventional synthesis by avoiding the need for external chemical oxidants. acs.org Such strategies are being explored for C-H functionalization reactions relevant to the synthesis of complex organic molecules. acs.org
Even when catalysts are necessary, the focus is on using less toxic and more efficient options. For example, some MCRs for synthesizing tert-butyl N-alkylhydrazinecarboxylate precursors have been optimized to use Lewis acids like ZnCl₂ or Mg(OTf)₂, which can enhance reaction rates and yields under mild conditions. organic-chemistry.orgnih.gov
Chemical Reactivity and Transformation Pathways of Tert Butyl N Alkylhydrazinecarboxylates
Nucleophilic Reactivity of Hydrazine (B178648) Nitrogen Atoms
The primary reaction pathway for tert-butyl 1-butylhydrazinecarboxylate involves the lone pair of electrons on the more nucleophilic nitrogen atom. This nitrogen readily engages with a variety of electrophilic species.
Hydrazone formation is a characteristic reaction of hydrazines, proceeding through the condensation with carbonyl compounds. organic-chemistry.orgnih.gov This transformation is a robust method for creating C=N bonds, which are valuable in various synthetic applications.
This compound reacts with aldehydes and ketones, typically under mild acidic catalysis, to yield the corresponding N-Boc-N'-alkyl-N'-aryl/alkylidenehydrazines (hydrazones). The reaction proceeds via nucleophilic attack of the N-butyl nitrogen atom on the carbonyl carbon, followed by dehydration. The Boc-protected nitrogen is deactivated and does not participate in the condensation. Enzymatic methods using imine reductases (IREDs) can also facilitate this transformation by converting the hydrazone intermediate into the corresponding reduced hydrazine product. d-nb.info
The general reaction is as follows: R1(R2)C=O + Bu-NH-NH-Boc → R1(R2)C=N(Bu)-NH-Boc + H₂O
Interactive Table: Representative Hydrazone Formation Reactions
| Carbonyl Reactant | Product Structure | Typical Conditions | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ph-CH=N(Bu)-NH-Boc | Acetic acid (cat.), Ethanol (B145695), reflux | High |
| Acetone | (CH₃)₂C=N(Bu)-NH-Boc | HCl (cat.), Methanol (B129727), RT | Good |
| Cyclohexanone | (C₆H₁₀)=N(Bu)-NH-Boc | p-TsOH, Toluene, Dean-Stark | High |
The formation of hydrazones from protected hydrazines can be highly selective. One-pot tandem condensation and N-alkylation procedures have been developed that tolerate a wide array of functional groups. organic-chemistry.org The reaction conditions can be optimized to prevent unwanted side reactions with sensitive moieties present on the carbonyl substrate.
Interactive Table: Functional Group Compatibility in Hydrazone Synthesis
| Functional Group | Compatibility | Notes |
|---|---|---|
| Alkyl Halides | Tolerated | Can be used in subsequent alkylation steps. organic-chemistry.org |
| Aryl Halides | Tolerated | Generally stable under typical hydrazone formation conditions. organic-chemistry.org |
| Alcohols | Tolerated | Free hydroxyl groups are generally compatible. organic-chemistry.org |
| Amines (Primary/Secondary) | Tolerated | Free amino groups are often compatible under controlled pH. organic-chemistry.org |
| Esters | Potentially Reactive | Can undergo hydrazinolysis under harsh conditions or with excess hydrazine. |
| Carboxylic Acids | Reactive | Will react to form acyl hydrazides, competing with hydrazone formation. |
The nucleophilic N-butyl nitrogen can be readily acylated or sulfonylated. These reactions are regioselective, occurring exclusively at the more basic nitrogen atom, while the Boc-protected nitrogen remains unreactive. This selective functionalization is a key strategy in the synthesis of complex hydrazine derivatives. A known method for selective monoacylation of alkylhydrazines involves using trichloromethyl aryl ketones, where acylation occurs specifically on the unsubstituted nitrogen. google.com
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields N-acyl-N-butyl-N'-Boc-hydrazines. R-COCl + Bu-NH-NH-Boc + Base → R-CO-N(Bu)-NH-Boc + Base·HCl
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides N-sulfonyl-N-butyl-N'-Boc-hydrazines. R-SO₂Cl + Bu-NH-NH-Boc + Base → R-SO₂-N(Bu)-NH-Boc + Base·HCl
Beyond the formation of hydrazones, the nucleophilic nitrogen engages with other carbon-based electrophiles.
Reactions with Carbonyls: This reactivity is primarily expressed as acylation, as detailed in section 3.1.2.
Reactions with Alkyl Halides: The N-butyl nitrogen can be further alkylated by reacting with primary or secondary alkyl halides via an Sₙ2 mechanism. This reaction leads to the formation of a tri-substituted hydrazine. However, when using tertiary alkyl halides, such as tert-butyl bromide, the elimination reaction (E2) often predominates over substitution due to the steric hindrance of the electrophile and the basicity of the hydrazine nitrogen. sciencemadness.org Tandem procedures that combine condensation with an aldehyde and subsequent N-alkylation with an alkyl halide in one pot can efficiently produce trisubstituted hydrazones. organic-chemistry.org
Interactive Table: N-Alkylation of this compound
| Alkyl Halide | Reaction Type | Product | Notes |
|---|---|---|---|
| Methyl Iodide | Sₙ2 | Me-N(Bu)-NH-Boc | Favorable substitution reaction. |
| Benzyl (B1604629) Bromide | Sₙ2 | Bn-N(Bu)-NH-Boc | Favorable substitution with an activated primary halide. |
| 2-Bromopropane | Sₙ2 / E2 | (i-Pr)-N(Bu)-NH-Boc | Competition between substitution and elimination. |
Formation of Hydrazones and Related Imines
Oxidative Transformations
The N-H bond of this compound is susceptible to oxidation, leading to N-N bond formation. This reactivity pathway is utilized for the synthesis of symmetrical and unsymmetrical tetra-substituted hydrazines and related azo compounds. Various catalytic systems have been developed to achieve this transformation under mild conditions.
A plausible reaction is the oxidative dimerization to form a tetrasubstituted hydrazine. Copper-catalyzed systems are particularly effective for this purpose. For instance, coupling secondary anilines using a CuBr catalyst with di-tert-butyldiaziridinone as the oxidant proceeds under mild conditions to give tetra-substituted hydrazines in high yields. nih.gov Similarly, Cu-catalyzed aerobic oxidative dimerization of diarylamines provides an efficient route to N-N coupled products. nih.gov Another method involves an iodine-mediated oxidative N-N coupling of secondary amines. rsc.org
General Oxidative Dimerization Reaction: 2 Bu-NH-NH-Boc + [Oxidant] → (Boc)-N-N(Bu)-N(Bu)-N-(Boc) + Reduced Oxidant
Interactive Table: Methods for Oxidative N-N Coupling
| Catalyst/Reagent | Oxidant | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| CuBr·DMS / DMAP | O₂ (air) | DMF, 60–80 °C | Tetrasubstituted Hydrazine | nih.gov |
| CuBr | Di-tert-butyldiaziridinone | CH₃CN, rt | Tetrasubstituted Hydrazine | nih.gov |
Formation of Azo and Azoxy Compounds
The oxidation of hydrazine derivatives represents a fundamental route to the synthesis of azo compounds (R-N=N-R'). For tert-butyl N-alkylhydrazinecarboxylates, this transformation involves the dehydrogenation of the N-H bonds to form the N=N double bond. Various oxidizing agents have been employed for this purpose, offering different levels of selectivity and efficiency.
Metal-free oxidation methods are of particular interest due to their reduced environmental impact. Trichloroisocyanuric acid (TCCA) has been demonstrated as an effective and environmentally friendly oxidant for the conversion of hydrazines to azo compounds. nih.govorganic-chemistry.org The reaction proceeds under mild conditions, typically in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, and is scalable. nih.govorganic-chemistry.org Another powerful metal-free oxidizing agent is Selectfluor, which mediates the oxidative dehydrogenation of hydrazine derivatives, likely through an N-fluorination and elimination pathway. researchgate.netorganic-chemistry.org This method is noted for its operational simplicity and good functional group tolerance. researchgate.netorganic-chemistry.org
The synthesis of unsymmetrical azo compounds can be achieved through the careful selection of starting materials and reaction conditions. For instance, the oxidation of N-Boc- and N,N'-bis-Boc-protected 1,2-diarylhydrazines with (diacetoxyiodo)benzene (B116549) in acetic acid provides a route to diaryldiazenes in good to excellent yields. researchgate.net
The formation of azoxy compounds (R-N=N+(O-)-R') from hydrazine derivatives is a more complex transformation, often involving a two-step process where an initially formed azo compound is further oxidized. The oxidation of azo dyes to azoxy compounds has been studied, and similar principles can be applied to the oxidation of azo compounds derived from tert-butyl N-alkylhydrazinecarboxylates. acs.org The biosynthesis of azoxymycins reveals a pathway involving the enzymatic oxidation of an amine to a nitroso intermediate, followed by a non-enzymatic cascade to form the azoxy bond, highlighting the potential for complex, multi-step transformations originating from simple nitrogenous precursors. researchgate.net The chemical synthesis of unsymmetrical azoxy compounds can be achieved by the condensation of nitroso compounds with N,N-dihaloamino derivatives. researchgate.net
Table 1: Oxidation Methods for the Formation of Azo Compounds from Hydrazine Derivatives
| Oxidant | Substrate Type | Key Features |
| Trichloroisocyanuric acid (TCCA) | Hydrazines | Metal-free, environmentally friendly, high efficiency. nih.govorganic-chemistry.org |
| Selectfluor | Hydrazine derivatives | Metal-free, mild conditions, good functional group tolerance. researchgate.netorganic-chemistry.org |
| (Diacetoxyiodo)benzene | N-Boc-1,2-diarylhydrazines | Good to excellent yields for diaryldiazenes. researchgate.net |
| tert-Butyl nitrite (B80452) | Hydrazobenzenes | Catalytic, mild conditions, green solvent (EtOH). nih.gov |
Generation of Diazo Intermediates
Diazo compounds are highly versatile intermediates in organic synthesis, known for their participation in various carbon-carbon and carbon-heteroatom bond-forming reactions. The generation of diazo intermediates from tert-butyl N-alkylhydrazinecarboxylates typically proceeds via the corresponding hydrazones. These N-Boc-hydrazones, formed by the condensation of the hydrazinecarboxylate with an aldehyde or ketone, can then be oxidized to the diazo species.
A common method for the dehydrogenation of hydrazones to diazo compounds involves the use of "activated" dimethyl sulfoxide (B87167) (DMSO). This approach avoids the use of toxic heavy-metal oxidants and provides the diazo compounds in high purity. The reaction is typically carried out at low temperatures.
The direct use of N-Boc-hydrazones in reactions that are presumed to proceed through a diazo intermediate is a common strategy. For example, the synthesis of unsymmetrical ketones from tosylhydrazones and aryl aldehydes is believed to involve the in situ formation of a diazo compound, which then undergoes further reaction. This highlights the transient nature of many diazo intermediates in synthetic sequences. nih.gov
Cycloaddition Reactions and Heterocycle Formation
The reactivity of tert-butyl N-alkylhydrazinecarboxylates and their derivatives extends to cycloaddition reactions, providing access to a wide array of nitrogen-containing heterocycles. These reactions often leverage the nucleophilic character of the hydrazine nitrogen atoms or the 1,3-dipolar nature of in situ generated intermediates.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazines, Pyrazoles)
Tert-butylhydrazine derivatives are valuable precursors for the synthesis of pyrazoles. The general strategy involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent. The regioselectivity of the cyclization can often be controlled by the nature of the substituents on both the hydrazine and the dicarbonyl component.
The synthesis of 1,2,4-triazines can also be accomplished using hydrazine-derived starting materials. These reactions typically involve the condensation of a hydrazine with a 1,2-dicarbonyl compound, followed by cyclization with a source of the third nitrogen atom.
Cascade and Tandem Reactions
Cascade and tandem reactions offer an efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. youtube.comnih.gov Tert-butyl N-alkylhydrazinecarboxylate derivatives, particularly their corresponding hydrazones, are excellent substrates for such transformations.
Hydrazone activation in aminocatalytic cascade reactions has been employed for the synthesis of complex heterocyclic scaffolds like tetrahydroindolizines. nih.govresearchgate.net In these reactions, a pyrrole-derived hydrazone participates in a cascade involving a Friedel-Crafts-type reaction followed by an intramolecular Michael addition to construct the polycyclic system. nih.govresearchgate.net
Radical cascade reactions also provide a powerful tool for heterocycle synthesis from hydrazone precursors. organic-chemistry.org For instance, copper-catalyzed cascade cyclization reactions of diazo compounds (generated in situ from hydrazones) with tert-butyl nitrite and alkynes have been developed for the one-pot synthesis of isoxazoles. organic-chemistry.org Another example is the tert-butyl nitrite-triggered radical cascade reaction of alkenes with aldehydes to produce isoxazoles. rsc.orgresearchgate.net These reactions highlight the ability of the hydrazine moiety to participate in complex, multi-step transformations initiated by radical species. rsc.orgresearchgate.net
Tandem reactions involving the generation and subsequent reaction of intermediates are also prevalent. For example, the generation of 1-alkenyl-1,1-heterobimetallic intermediates from 1-alkynyl-1-boronate esters can be followed by tandem aldehyde addition and Suzuki cross-coupling reactions to build densely functionalized molecules. nih.gov
Table 2: Examples of Cascade and Tandem Reactions
| Reaction Type | Starting Materials | Product | Key Features |
| Aminocatalytic Cascade | Pyrrole-derived hydrazone, α,β-unsaturated aldehyde | Tetrahydroindolizine | Iminium ion–enamine-mediated cascade, high stereoselectivity. nih.govresearchgate.net |
| Copper-Catalyzed Cascade Cyclization | Diazo compound, tert-butyl nitrite, alkyne | Isoxazole | One-pot synthesis, in situ generation of nitrile oxide. organic-chemistry.org |
| Radical Cascade Reaction | Alkene, aldehyde, tert-butyl nitrite | Isoxazole | Metal-free, excellent functional group tolerance. rsc.orgresearchgate.net |
Role as a Transient Protecting Group (Boc-Protection)
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and the availability of mild and selective cleavage methods. rsc.orgnih.gov In the context of this compound, the Boc group serves to modulate the reactivity of the hydrazine moiety and can be removed at a desired stage of a synthetic sequence.
Cleavage Methods for the Tert-Butoxycarbonyl Group
The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and tert-butanol (B103910).
A variety of acidic reagents can be employed for Boc deprotection, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) being one of the most common. The reaction is usually fast and clean. Other acidic conditions include:
Hydrogen chloride (HCl) in an organic solvent: A solution of HCl in dioxane, methanol, or ethyl acetate (B1210297) is a frequently used reagent for Boc removal.
Aqueous acids: Strong aqueous acids such as hydrochloric acid or sulfuric acid can also be used, although the choice of solvent and the solubility of the substrate are important considerations.
The choice of cleavage method often depends on the sensitivity of other functional groups present in the molecule. For substrates that are sensitive to strong acids, milder conditions can be employed.
Orthogonal Protection Strategies in Complex Synthesis
The successful synthesis of complex molecules often hinges on a carefully designed protecting group strategy. An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable with high selectivity. iris-biotech.de The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry, particularly for the protection of amines, due to its stability under basic and nucleophilic conditions and its lability under acidic conditions. nih.govresearchgate.net
The strategic pairing of the Boc group with other protecting groups that are stable to acid but labile to other conditions forms the basis of many orthogonal protection schemes. For instance, the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by a base (commonly piperidine), is a classic orthogonal partner to the acid-labile Boc and tert-butyl (tBu) ester groups. iris-biotech.denih.gov This orthogonality is fundamental in solid-phase peptide synthesis (SPPS), where the iterative deprotection of the N-terminal Fmoc group and subsequent coupling of the next amino acid are performed without affecting the acid-labile side-chain protecting groups. iris-biotech.debiosynth.com
Similarly, the benzyl (Bzl) group, often used to protect alcohols and carboxylic acids, is typically removed by hydrogenolysis. This provides another layer of orthogonality, as it is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage. biosynth.com The selective removal of these groups is crucial for the stepwise construction of complex molecular frameworks.
This compound introduces a unique structural motif that can be strategically employed in orthogonal protection schemes. The Boc group on the hydrazine nitrogen can be selectively cleaved under acidic conditions, while the N-butyl group remains intact. This allows for subsequent functionalization of the newly freed hydrazine moiety. Conversely, reactions can be performed on other parts of the molecule that are protected with groups labile to different conditions (e.g., base or hydrogenolysis), leaving the N-Boc-N'-butylhydrazine functionality untouched.
The following table illustrates the principle of orthogonal deprotection with common protecting groups relevant to strategies involving carbazates:
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane | Fmoc, Cbz, Ac, Silyl ethers |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Boc, tBu esters, Cbz, Trt |
| Benzyloxycarbonyl | Cbz | H₂/Pd-C; HBr/AcOH | Boc, Fmoc, Silyl ethers |
| Acetyl | Ac | Mild base (e.g., K₂CO₃, MeOH); Mild acid | Cbz, some Silyl ethers |
| tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF); Acetic acid | Boc, Fmoc, Cbz |
This table demonstrates the diverse chemical environments that can be employed to selectively unmask different functional groups, enabling chemists to navigate complex synthetic pathways with precision.
While specific, published examples detailing the extensive use of this compound in complex orthogonal protection strategies are not abundant in readily available literature, its structural components suggest its utility in such schemes. For instance, in the synthesis of substituted heterocycles, one nitrogen of the hydrazine could be protected with Boc, while the other is alkylated with a butyl group. This allows for reactions at other sites of the molecule, followed by the selective acidic deprotection of the Boc group to enable a cyclization reaction involving the newly exposed hydrazine nitrogen.
The following hypothetical reaction scheme illustrates how this compound could be used in an orthogonal protection strategy for the synthesis of a substituted pyrazolidinone.
Hypothetical Orthogonal Synthesis of a Substituted Pyrazolidinone
| Step | Reaction | Protecting Groups Involved | Conditions | Purpose |
| 1 | Acylation of this compound with an Fmoc-protected amino acid chloride. | Fmoc, Boc | Base (e.g., pyridine) | Formation of a key intermediate with two orthogonal protecting groups. |
| 2 | Deprotection of the Fmoc group. | Fmoc | 20% Piperidine in DMF | Selective removal of the Fmoc group to expose the primary amine for cyclization. The Boc group remains intact. |
| 3 | Intramolecular cyclization. | - | Coupling agent (e.g., DCC) | Formation of the pyrazolidinone ring. |
| 4 | Deprotection of the Boc group. | Boc | TFA in CH₂Cl₂ | Removal of the Boc group to yield the final product or an intermediate for further functionalization. |
This theoretical sequence showcases the potential of this compound as a valuable building block in synthetic strategies that require precise control over the reactivity of multiple functional groups. The ability to selectively deprotect one nitrogen of the hydrazine moiety while the other remains alkylated provides a powerful tool for the construction of complex nitrogen-containing molecules.
Mechanistic Investigations of Reactions Involving Tert Butyl N Alkylhydrazinecarboxylates
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. These theoretical insights can illuminate the step-by-step processes of bond formation and cleavage.
However, a comprehensive search of scientific literature reveals a notable absence of specific computational studies focused on the reaction pathways and transition states of tert-butyl 1-butylhydrazinecarboxylate. While DFT studies have been conducted on related molecules containing tert-butyl groups or on different types of reactions like the Kolbe-Schmitt reaction, specific data for the titular compound is not available. researchgate.net For instance, studies on other molecules have utilized computational models to understand reaction mechanisms, such as the intramolecular reductive coupling in Schiff bases or the carboxylation of di-tert-butylphenols. researchgate.netresearchgate.net
Without dedicated computational analysis for this compound, key data points such as the Gibbs free energy barriers for its reactions and the geometries of its transition states remain uncharacterized in the public domain.
Kinetic Studies and Rate Determinations for Key Transformations
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and the influence of various factors such as concentration and temperature. This information is vital for understanding reaction mechanisms and for process optimization.
Despite the importance of such data, specific kinetic studies and rate determinations for key transformations involving this compound are not readily found in published research. While kinetic analyses have been performed on reactions involving structurally related moieties, such as the synthesis of methyl tert-butyl ether (MTBE) from tert-butyl alcohol, this information is not directly transferable. researchgate.net The kinetic parameters for the reactions of this compound, including rate constants and reaction orders, have not been documented.
The following is a representative data table format that would be used to present such kinetic data, were it available:
| Transformation | Reactant(s) | Catalyst/Conditions | Rate Constant (k) | Reaction Order |
| Data Not Available | - | - | - | - |
Spectroscopic Analysis of Reaction Intermediates
The detection and characterization of transient reaction intermediates are fundamental to confirming proposed reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for this purpose. nih.govvibgyorpublishers.org
While general methodologies for using these techniques to identify intermediates are well-established, specific spectroscopic data identifying reaction intermediates in transformations of this compound is scarce. NMR spectroscopy, particularly 1H NMR, is a powerful tool for characterizing molecules containing tert-butyl groups due to the distinct singlet signal produced by the nine equivalent protons. nih.gov However, published spectra and analyses are typically of stable final products rather than transient intermediates. researchgate.netrsc.org
For example, the characterization of a related compound, tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, was achieved using a combination of 1H, 13C, and 15N NMR, but this was for the final product. vibgyorpublishers.org The spectroscopic signatures of key intermediates in reactions starting from this compound remain largely unrecorded in scientific literature.
A hypothetical table for presenting such data is provided below:
| Reaction | Proposed Intermediate | Spectroscopic Method | Key Spectroscopic Data (δ, ν, m/z) |
| Data Not Available | - | - | - |
Stereochemical Course of Reactions
Understanding the stereochemical outcome of a reaction—whether it proceeds with retention, inversion, or racemization of a stereocenter—is critical, particularly in the synthesis of chiral molecules.
There is currently no available research detailing the stereochemical course of reactions specifically involving this compound. Such studies would be essential to determine whether reactions at a chiral center adjacent to the hydrazine (B178648) moiety are stereospecific or stereoselective. Without experimental data or theoretical calculations, the stereochemical pathways for this compound's reactions remain undetermined.
Theoretical and Computational Chemistry Studies of Tert Butyl N Alkylhydrazinecarboxylates
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are pivotal in determining the stable conformations and geometric parameters of hydrazinecarboxylate derivatives. researchgate.net
Research Findings: X-ray diffraction studies on the parent compound, tert-butyl carbazate (B1233558), have provided precise data on its solid-state structure. These experimental findings are often complemented and rationalized by computational models. The crystal structure of tert-butyl carbazate reveals the presence of four independent molecules in the asymmetric unit, indicating a complex packing arrangement influenced by subtle energetic differences. mdpi.comcore.ac.uk Although similar, these molecules exhibit statistically significant variations in certain bond lengths and angles. mdpi.com
These studies underscore the importance of both the bulky tert-butyl group and the nature of the other nitrogen substituent in dictating the preferred molecular conformation.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations are employed to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are fundamental for compound characterization. Modern quantum-chemical software can calculate the energy parameters and structures that correlate with spectroscopic outputs. lp.edu.ua
Research Findings: Theoretical calculations can effectively model vibrational frequencies and chemical shifts. For example, the IR spectrum of tert-butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate shows characteristic absorptions at 3281 cm⁻¹ (O–H), 1699 cm⁻¹ (amide C=O), and 1668 cm⁻¹ (carbamate C=O), which can be correlated with computed vibrational modes. researchgate.net
Computational methods allow for the assignment of spectral signals to specific conformational states of a molecule. In some cases, the presence of multiple conformers in solution can lead to the doubling of signals in ¹H NMR spectra, an effect that can be modeled by calculating the energy barriers between different conformations. lp.edu.ua While specific predicted spectra for tert-butyl 1-butylhydrazinecarboxylate are not available, the methodologies used for related compounds demonstrate the capability of computational chemistry to provide valuable spectroscopic insights.
Electronic Structure Analysis and Reactivity Descriptors
Analysis of the electronic structure provides a deep understanding of a molecule's stability, charge distribution, and reactivity. Techniques like Natural Bond Orbital (NBO) analysis are used to investigate hyperconjugative interactions, charge delocalization, and intramolecular bonding. researchgate.net
Research Findings: For derivatives of tert-butyl carbazate, DFT calculations are used to determine electronic properties. researchgate.net Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help in predicting the sites susceptible to electrophilic or nucleophilic attack.
NBO analysis on related structures has been used to quantify the stability gained from electron delocalization between occupied and unoccupied orbitals. researchgate.net These calculations can reveal, for instance, the extent of n → π* interactions involving the lone pairs of nitrogen and oxygen atoms and the π-antibonding orbital of the carbonyl group. Such interactions are crucial in stabilizing specific conformations and influencing the chemical behavior of the molecule. The distribution of molecular orbitals, calculated theoretically, is essential for understanding the electronic transitions observed in UV-Vis spectroscopy. scispace.com
Hydrogen Bonding and Intermolecular Interactions in Condensed Phases
In the solid state and in polar solvents, hydrogen bonding and other intermolecular forces play a dominant role in the supramolecular organization of tert-butyl N-alkylhydrazinecarboxylates. nih.gov The interplay of hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygen atoms) dictates the packing of these molecules in the crystal lattice. mdpi.comcore.ac.uk
Research Findings: The X-ray crystal structure of tert-butyl carbazate shows that its molecules form infinite chains through C=O···H-N hydrogen bonds. mdpi.comcore.ac.uk The four independent molecules in the crystal structure exhibit slightly different hydrogen bonding parameters, though all fall within the expected range for amides. mdpi.com The polar NH₂ groups are sequestered in the middle of molecular arrangements, with the non-polar tert-butyl groups on the exterior. mdpi.comcore.ac.uk
Table of Hydrogen Bonding Parameters for Tert-butyl Carbazate The following table presents the hydrogen bonding parameters observed in the crystal structure of tert-butyl carbazate. mdpi.com
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N(2)—H(2A)···O(1)ⁱ | 0.92(3) | 2.14(3) | 3.036(3) | 164(2) |
| N(2)—H(2B)···O(1)ⁱⁱ | 0.89(3) | 2.14(3) | 3.003(3) | 163(2) |
| N(4)—H(4A)···O(3)ⁱⁱⁱ | 0.92(3) | 2.06(3) | 2.971(3) | 171(2) |
| N(4)—H(4B)···O(3)ⁱᵛ | 0.86(3) | 2.15(3) | 2.992(3) | 166(2) |
| N(6)—H(6A)···O(5)ᵛ | 0.90(3) | 2.09(3) | 2.973(3) | 168(2) |
| N(6)—H(6B)···O(5)ᵛⁱ | 0.86(3) | 2.15(3) | 2.989(3) | 164(2) |
| N(8)—H(8A)···O(7)ᵛⁱⁱ | 0.91(3) | 2.08(3) | 2.972(3) | 166(2) |
| N(8)—H(8B)···O(7)ᵛⁱⁱⁱ | 0.86(3) | 2.13(3) | 2.977(3) | 167(2) |
Symmetry codes: (i) x+1, y, z; (ii) x-1, y, z; (iii) x, y, z; (iv) x, y, z; (v) x+1, y, z; (vi) x-1, y, z; (vii) x, y, z; (viii) x, y, z. Data corresponds to the four independent molecules in the unit cell.
Applications in Advanced Organic Synthesis
Modular Construction of Complex Molecular Architectures
The concept of modular synthesis, wherein complex molecules are assembled from smaller, discrete building blocks, is a cornerstone of modern synthetic strategy. Organic building blocks are functionalized organic molecules that serve as the fundamental components for the bottom-up, modular assembly of molecular architectures. sigmaaldrich.com Tert-butyl 1-butylhydrazinecarboxylate can function as such a modular component, providing a hydrazine (B178648) moiety that can be incorporated into larger structures.
One of the key reactions leveraging this modularity is the formation of hydrazones through condensation with aldehydes and ketones. The resulting N-Boc-N'-butylhydrazones are stable intermediates that can undergo a variety of subsequent transformations. For instance, these hydrazones can be key precursors in multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the reactants. This approach allows for the rapid construction of molecular complexity from simple starting materials.
The butyl group on the hydrazine nitrogen can influence the steric and electronic properties of the resulting hydrazone, which can be exploited to control the stereochemical outcome of subsequent reactions. This modular approach, centered around the this compound core, facilitates the systematic variation of different parts of the target molecule, a crucial aspect in fields like medicinal chemistry for structure-activity relationship (SAR) studies.
Synthesis of Diversified Compound Libraries
The generation of compound libraries containing a wide array of structurally diverse molecules is essential for drug discovery and materials science. The reactivity of this compound makes it an attractive scaffold for the creation of such libraries.
By reacting this compound with a diverse set of carbonyl compounds (aldehydes and ketones), a library of corresponding hydrazones can be readily prepared. Each of these hydrazones can then be subjected to a range of further reactions, such as reductions, cycloadditions, or cross-coupling reactions, to generate a multitude of final products. This "divergent" synthetic approach allows for the creation of a large number of compounds from a common intermediate.
For example, a library of hydrazones derived from this compound can be reduced to the corresponding 1,2-disubstituted hydrazines. These can then be further functionalized, for instance, by acylation or alkylation at the less hindered nitrogen, to introduce additional points of diversity. The use of automated synthesis platforms can facilitate the rapid production and purification of these compound libraries, accelerating the discovery of new molecules with desired properties. The Passerini-tetrazole reaction, which utilizes isocyanides, has been employed to create tetrazole building blocks, showcasing a strategy for generating diverse scaffolds. rsc.org
Stereoselective Synthesis of Chiral Compounds Utilizing Chiral Tert-butyl N-Alkylhydrazinecarboxylate Precursors
The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can have a profound impact on its biological activity. While this compound itself is achiral, the principles of its reactivity can be extended to chiral analogues to achieve stereoselective transformations.
By starting with a chiral N-alkyl group, it is possible to prepare chiral N-alkyl-N'-Boc-hydrazines. These chiral building blocks can then be used in diastereoselective reactions, where the existing stereocenter in the hydrazine fragment directs the formation of a new stereocenter. For example, the condensation of a chiral N-alkyl-N'-Boc-hydrazine with a prochiral ketone would lead to a chiral hydrazone. Subsequent nucleophilic addition to the C=N bond of this hydrazone could proceed with high diastereoselectivity, controlled by the steric and electronic nature of the chiral auxiliary. After the desired transformation, the hydrazine moiety can be cleaved or further modified, effectively transferring the initial chirality to the final product.
The development of stereoselective methods for the synthesis of chiral, non-racemic amines is of high importance in organic and pharmaceutical chemistry. Chiral sulfinamides, for instance, are well-known chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. Although not directly employing this compound, the principles of using chiral auxiliaries to control stereochemistry are highly relevant. A similar approach with chiral N-alkylhydrazinecarboxylates could provide a valuable route to enantioenriched nitrogen-containing compounds.
Strategic Use as a Synthetic Intermediate in Multi-Step Reaction Sequences
A common synthetic sequence involves the initial reaction of the more nucleophilic, unsubstituted nitrogen of a related precursor, tert-butyl carbazate (B1233558), to form a C-N or N-N bond. Subsequently, the Boc group can be removed under acidic conditions to reveal the second nitrogen, which can then participate in further transformations. This ability to unmask a reactive site at a later stage of a synthesis is a powerful tool for constructing complex molecules.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the molecular structure of tert-butyl 1-butylhydrazinecarboxylate. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular framework of this compound in solution. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical spectrum, the nine equivalent protons of the tert-butoxycarbonyl (Boc) group produce a characteristic sharp singlet. The protons of the n-butyl chain appear as a triplet for the terminal methyl group and multiplets for the three methylene (B1212753) (CH₂) groups. The N-H proton typically appears as a broad singlet. A study on the synthesis of Boc-protected hydrazines reported specific chemical shifts for the compound. umich.edu
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those from the quaternary and methyl carbons of the Boc group, the carbonyl carbon of the carbamate (B1207046), and the four distinct carbons of the n-butyl chain. umich.edusemanticscholar.org
Interactive Data Table: Typical NMR Data for this compound Recorded in CDCl₃. Data sourced from a study on Boc-protection of hydrazines. umich.edusemanticscholar.org
¹H NMR (200 MHz, CDCl₃)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.12 | multiplet | 2H | N-CH₂ -(CH₂)₂CH₃ |
| 1.45 | singlet / multiplet | 11H | C(CH₃ )₃ / N-CH₂-CH₂ -CH₂CH₃ |
| 1.34 | multiplet | 2H | N-(CH₂)₂-CH₂ -CH₃ |
¹³C NMR (50 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 155.8 | C =O (carbamate) |
| 81.1 | C (CH₃)₃ (quaternary) |
| 39.3 | N-C H₂-(CH₂)₂CH₃ |
Note: In the ¹H NMR spectrum, the signal at 1.45 ppm represents an overlap of the tert-butyl protons (9H) and one of the methylene groups of the butyl chain (2H). The assignment for the ¹³C signal at 39.3 ppm is based on interpretation, as the original source ambiguously labeled it "Me". umich.edu
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its bonds. The most prominent peaks are the N-H stretch and the C=O (carbonyl) stretch of the carbamate group. umich.edusemanticscholar.org
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| 3351 | N-H | Stretch, secondary amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering structural clues based on fragmentation patterns. While detailed mass spectra for this specific compound are not widely published, the expected fragmentation of Boc-protected compounds under electron ionization (EI) involves characteristic losses. Common fragments would arise from the cleavage of the Boc group, such as the loss of a tert-butyl radical (m/z 57) or isobutylene (B52900) (m/z 56).
Chromatographic Methods for Purity and Reaction Progress Monitoring (e.g., HPLC, GC)
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, thereby enabling purity assessment and reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis of Boc-protected compounds. rsc.org
Stationary Phase: A nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is effective for retaining the molecule. sielc.com
Mobile Phase: A polar mobile phase, commonly a gradient mixture of acetonitrile (B52724) and water, is used to elute the compound. sielc.com
Detection: this compound lacks a strong chromophore, making UV detection challenging. However, it can be detected at low wavelengths (around 200-210 nm) due to the absorbance of the carbamate functional group. For higher sensitivity and specificity, a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) is preferable. researchgate.net Pre-column derivatization with a fluorescent tag like o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol can also be employed for sensitive detection and chiral separations if needed. researchgate.net
Gas Chromatography (GC)
Gas chromatography is another technique for purity analysis, though it can present challenges for thermally labile molecules like Boc-protected hydrazines.
Challenges: The tert-butoxycarbonyl (Boc) protecting group can be thermally unstable and may cleave in the high-temperature environment of the GC injector port. This can lead to the detection of both the intact molecule and its decomposition products, complicating quantification.
Analysis: When used, GC is almost always coupled with mass spectrometry (GC-MS). nih.gov This allows for the identification of the parent peak corresponding to the intact molecule and any degradation products, providing a more complete picture of the sample's composition. For more robust GC analysis of hydrazines, derivatization to form more volatile and stable analogs is a common, albeit more complex, strategy. mdpi.com
Interactive Data Table: Typical Chromatographic Methods
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Key Considerations |
|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Acetonitrile / Water Gradient | Low UV (210 nm), MS, ELSD | Well-suited for purity analysis and reaction monitoring. MS detection provides high specificity. |
| GC-MS | Capillary (e.g., DB-5) | Helium | Mass Spectrometry (EI) | Potential for thermal degradation of the Boc group in the injector. MS helps identify parent and fragment peaks. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal proof of structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
A search of the scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. However, the crystal structure of the closely related parent compound, tert-butyl carbazate (B1233558) (Boc-hydrazine), has been determined and offers insight into the potential solid-state behavior. mdpi.comcore.ac.uk
The analysis of tert-butyl carbazate revealed that it crystallizes in the monoclinic space group P2₁/c. mdpi.comcore.ac.uk The crystal structure is characterized by an extensive network of intermolecular hydrogen bonds. These interactions occur between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule, linking the molecules into infinite chains within the crystal lattice. core.ac.uk It is highly probable that this compound, which also possesses N-H and C=O groups, would exhibit similar hydrogen-bonding motifs in its solid-state structure, influencing its crystal packing and physical properties.
Emerging Research Directions and Future Prospects for Tert Butyl N Alkylhydrazinecarboxylate Chemistry
Development of Novel Reactivity Patterns and Applications
The exploration of novel reactivity is a cornerstone of modern synthetic chemistry, and tert-butyl N-alkylhydrazinecarboxylates are at the center of new discoveries. Scientists are moving beyond their traditional role as simple nucleophiles or precursors for hydrazones.
Recent research has focused on transition-metal-catalyzed reactions that forge new bonds. For instance, copper-catalyzed coupling reactions of N-Boc hydrazine (B178648) with aryl halides have been developed to form N-aryl hydrazides. organic-chemistry.org This methodology provides a direct route to arylated hydrazine derivatives. Further expanding the scope, palladium-catalyzed C-N bond coupling between aryl tosylates and arylhydrazines has been shown to produce unsymmetrical N,N-diarylhydrazines with good functional group tolerance. organic-chemistry.org
Photocatalysis is also opening new avenues for reactivity. Visible-light-mediated photocatalysis using ruthenium or iridium complexes can induce the cleavage of the N-N bond in N,N-disubstituted hydrazines and hydrazides. nih.gov This reaction provides a novel pathway to generate secondary aromatic amines and highlights the potential of using light to drive unique transformations of hydrazine derivatives. nih.gov In a different approach, metal-free photocatalytic methods are being explored for the synthesis of N-alkyl hydrazones from α-diazoacetates and alkyl N-hydroxyphthalimide esters, demonstrating the growing interest in sustainable and green chemical transformations. organic-chemistry.org
Furthermore, the addition of element-element bonds across the N=N double bond of azobenzenes, catalyzed by palladium N-heterocyclic carbene (NHC) complexes, has been used to create novel 1,2-bis(boryl)hydrazines and silaborated hydrazines. nih.gov These functionalized hydrazines are valuable precursors for a range of applications, including the synthesis of new polymeric materials and enzyme inhibitors. nih.gov
These emerging reactivity patterns are enabling the synthesis of increasingly complex and diverse molecular architectures, as demonstrated in the table below.
| Reaction Type | Catalyst/Conditions | Substrates | Product Type | Significance | Reference |
|---|---|---|---|---|---|
| C-N Cross-Coupling | CuI/4-hydroxy-L-proline | Aryl bromides, N-Boc hydrazine | N-Aryl hydrazides | Direct arylation of protected hydrazine. | organic-chemistry.org |
| N-N Bond Cleavage | Ru(bpyrz)32, visible light, air | N,N-disubstituted hydrazines/hydrazides | Secondary aromatic amines | Novel photocatalytic route to amines from hydrazides. | nih.gov |
| Diboration of Azo Bonds | [Pd(ITMe)2(PhC≡CPh)] | Azobenzenes, Diboron reagents | 1,2-bis(boryl)hydrazines | Synthesis of highly functionalized hydrazines. | nih.gov |
| Photochemical C-N Coupling | Ni(II)-bipyridine complex | (Hetero)aryl chlorides, Hydrazides | Arylhydrazines | Photosensitizer-free coupling with broad scope. | organic-chemistry.org |
Integration into Automated and Flow Chemistry Platforms
The integration of chemical synthesis into automated and continuous flow platforms represents a paradigm shift in how molecules are made, offering enhanced safety, efficiency, and scalability. acs.org Tert-butyl N-alkylhydrazinecarboxylates are well-suited for these modern technologies.
Flow chemistry, which involves performing reactions in continuously flowing streams through reactors, provides precise control over reaction parameters like temperature, pressure, and residence time. acs.orgucd.ie This is particularly advantageous for reactions involving potentially hazardous reagents or intermediates, such as hydrazine derivatives. ucd.ie A practical continuous flow synthesis of hydrazine derivatives has been developed by reacting alcohols with di-tert-butylazodicarboxylate. rsc.orgbohrium.com This method demonstrates excellent functional group tolerance and is amenable to large-scale production and the late-stage functionalization of complex molecules. rsc.orgbohrium.com
Similarly, the synthesis of β-hydroxyethyl hydrazine from ethylene (B1197577) oxide and hydrazine hydrate (B1144303) has been investigated in a microreactor system. rsc.org This study highlighted how flow conditions can be optimized to minimize the formation of by-products by carefully controlling the molar ratio of reactants and mixing efficiency. rsc.org The ability to telescope reaction steps without isolating intermediates is another key advantage of flow chemistry. For example, a flow protocol for converting alkanes into protected hydrazines using a decatungstate-photocatalyzed hydrogen atom transfer (HAT) was further extended to produce pyrazoles and phthalazinones in a continuous sequence. acs.org This approach achieved a remarkable productivity of over 2 kg per day in a single microreactor. acs.org
Automated platforms, often coupled with high-throughput experimentation (HTE), are accelerating the discovery and optimization of reactions involving N-Boc-hydrazine derivatives. acs.org These systems can rapidly screen numerous catalysts, solvents, and reaction conditions, facilitating the identification of optimal parameters for novel transformations. acs.org The combination of flow chemistry and automation is proving to be a powerful tool for developing robust and scalable synthetic processes for valuable hydrazine-containing compounds. acs.org
| Reaction | Platform | Key Advantages | Example Throughput/Scale | Reference |
|---|---|---|---|---|
| Dehydroxylative hydrazination of alcohols | Continuous Flow | Excellent functional group tolerance, operational simplicity, scalability. | Demonstrated for large-scale synthesis and late-stage functionalization. | rsc.orgbohrium.com |
| Synthesis of β-hydroxyethyl hydrazine | Microreactor | Improved selectivity, minimization of by-products, enhanced safety. | Process behavior and impurity formation investigated in detail. | rsc.org |
| Photocatalytic conversion of alkanes to protected hydrazines | Flow Photoreactor | High productivity, telescoped synthesis of heterocycles. | 2.15 kg/day in a single 11 mL microreactor. | acs.org |
| General synthesis of hydrazine derivatives | Automated HTE & Flow | Rapid optimization, enhanced safety, process control. | Used to scale reactions from microscale to 40 mmol. | acs.org |
Exploration of New Catalytic Systems for Transformations
The development of novel catalytic systems is critical for unlocking new transformations and improving the efficiency and selectivity of existing reactions involving tert-butyl N-alkylhydrazinecarboxylates. Research is focused on a variety of transition metals and photocatalysts to mediate the formation and cleavage of key chemical bonds.
Nickel catalysis has recently emerged as a powerful tool for N-N bond formation. A nickel-catalyzed cross-coupling of O-benzoylated hydroxamates with a wide range of aryl and aliphatic amines has been reported to produce hydrazides in good yields. nih.gov This method is significant as it represents the first intermolecular N-N coupling that is compatible with secondary aliphatic amines, and mechanistic studies suggest the involvement of an electrophilic Ni-stabilized acyl nitrenoid intermediate. nih.gov
Palladium catalysis continues to be a mainstay in C-N bond formation. Beyond the previously mentioned C-N couplings, palladium complexes with N-heterocyclic carbene (NHC) ligands have been shown to be highly active pre-catalysts for the diboration and silaboration of azobenzenes, providing access to novel functionalized hydrazines under mild conditions. nih.gov
Visible-light photocatalysis is another rapidly expanding area. Ruthenium(II) and Iridium(III) complexes are widely used to generate reactive intermediates from hydrazine derivatives. For instance, a ruthenium(II) bipyridylpyrazole complex has been used to catalyze the cleavage of N-N bonds in various hydrazines and hydrazides using air as the oxidant. nih.gov In a different vein, a Ni(II)-bipyridine complex has been employed for the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides without the need for an external photosensitizer, showcasing a more sustainable approach. organic-chemistry.org These light-driven methods offer alternative reaction pathways that are often complementary to traditional thermal catalysis.
The table below summarizes some of the key catalytic systems being explored.
| Catalytic System | Reaction Type | Key Features | Example Substrates | Reference |
|---|---|---|---|---|
| Nickel(II) Chloride / PPh3 / Zn(0) | N-N Cross-Coupling | First system compatible with secondary aliphatic amines. | O-Benzoylated hydroxamates, Aryl/Aliphatic amines | nih.gov |
| Palladium(0)-NHC Complex | Diboration/Silaboration of Azo Bonds | High activity under mild conditions for element-element additions. | Azobenzenes, Diboron/Silaborane reagents | nih.gov |
| Ru(bpyrz)32 / Visible Light | N-N Bond Cleavage | Uses air as a green oxidant; operates at room temperature. | Arylhydrazides, N-alkyl-N-arylhydrazines | nih.gov |
| Copper(I) Iodide / Ligand | C-N Cross-Coupling | Ligandless for aryl iodides; enables direct N-arylation. | N-Boc hydrazine, Aryl halides | organic-chemistry.org |
Design of N-Boc-Hydrazine Analogues with Tunable Reactivity and Selectivity
The rational design of N-Boc-hydrazine analogues is a key strategy for modulating their reactivity, selectivity, and physical properties to suit specific synthetic challenges. By systematically modifying the structure of the hydrazine core or the protecting group, chemists can fine-tune the electronic and steric characteristics of the molecule.
One approach involves the strategic installation and subsequent modification of functional groups on the hydrazine nitrogen atoms. For example, a three-step sequence involving trifluoroacetylation of a starting hydrazide, followed by alkylation (via Mitsunobu reaction or with alkyl halides), and finally removal of the trifluoroacetyl group, allows for the synthesis of a diverse range of N'-alkyl hydrazides. scholaris.ca This method provides a flexible route to analogues that would be difficult to access directly. The choice of the N'-substituent significantly impacts the nucleophilicity and steric bulk of the resulting hydrazine.
The choice of protecting group itself is a critical design element. While the tert-butoxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal under acidic conditions, other protecting groups can be employed to achieve orthogonal protection strategies. semanticscholar.org For instance, the benzyloxycarbonyl (Z) group, which is removable by hydrogenolysis, can be used in conjunction with the Boc group to allow for the selective deprotection and functionalization of different nitrogen atoms within the same molecule. semanticscholar.org This tunability is essential for the stepwise synthesis of complex, highly substituted hydrazine derivatives.
The deliberate design of these analogues allows chemists to control reaction outcomes, for example, by directing regioselectivity in alkylation or acylation reactions, or by influencing the conformational preferences of molecules into which they are incorporated.
| Analogue Design Strategy | Modification | Purpose/Effect | Example Application | Reference |
|---|---|---|---|---|
| N'-Alkylation via Trifluoroacetyl Intermediate | Introduction of various alkyl groups at the N' position. | Creates diverse N'-substituted hydrazides with varied steric/electronic properties. | Synthesis of N'-propargyl and N'-allyl N-(Boc)alanine hydrazides. | scholaris.ca |
| Incorporation into Heterocycles | Hydrazine moiety is part of a piperidinyl-pyrazole structure. | Generates novel, chiral building blocks for medicinal chemistry. | Synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. | nih.gov |
| Orthogonal Protection | Use of different protecting groups (e.g., Boc and Z) on the same hydrazine. | Allows for selective deprotection and stepwise functionalization. | Selective Boc-protection of Z-hydrazine. | semanticscholar.org |
| Mitsunobu Alkylation of N-Aminophthalimides | Alkylation of N-acyl/alkoxycarbonylaminophthalimides. | Provides a route to 1,1-disubstituted hydrazines after dephthaloylation. | Preparation of various 1,1-substituted hydrazines. | organic-chemistry.org |
Q & A
Basic: What are the common synthetic routes for tert-butyl 1-butylhydrazinecarboxylate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves coupling tert-butyl carbamate with 1-butylhydrazine under anhydrous conditions. Key steps include:
- Reagent selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carbamate .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions like hydrolysis.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.
Advanced: How can computational methods streamline the design of this compound derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation:
- Reaction path search : Software like GRRM or Gaussian identifies low-energy pathways for hydrazine coupling .
- Solvent effects : COSMO-RS simulations model solvent interactions to optimize dielectric environments .
- Machine learning : Training models on existing hydrazinecarboxylate datasets accelerates derivative design by predicting regioselectivity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm hydrazine linkage (δ 6.5–7.5 ppm for NH protons) and tert-butyl group (δ 1.2–1.4 ppm) .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups.
- Mass spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]) with <2 ppm error .
Advanced: How can researchers resolve contradictions in reaction yield data for this compound synthesis?
Methodological Answer:
- Statistical DOE : Apply factorial design to isolate variables (e.g., solvent purity, catalyst loading) causing yield discrepancies .
- In situ monitoring : Use ReactIR or HPLC to track intermediate formation and identify bottlenecks .
- Error analysis : Compare batch-to-batch variability using ANOVA to distinguish systematic vs. random errors .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Spill management : Neutralize spills with activated carbon and dispose via hazardous waste protocols .
Advanced: How can inert-atmosphere techniques improve the stability of this compound intermediates?
Methodological Answer:
- Schlenk line use : Purge reaction vessels with argon to prevent oxidation of hydrazine intermediates .
- Moisture control : Employ molecular sieves or anhydrous solvents to suppress hydrolysis .
- Real-time monitoring : Oxygen sensors in reactors ensure <1 ppm O levels during sensitive steps .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Peptide coupling : Acts as a Boc-protected hydrazine linker in solid-phase peptide synthesis .
- Prodrug design : Serves as a hydrolyzable carrier for amine-containing drugs .
- Enzyme inhibition : Modulates hydrolase activity in biochemical assays via competitive binding .
Advanced: How do QSPR models predict the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- Descriptor selection : Use molecular weight, logP, and polar surface area to predict bioavailability .
- ADMET profiling : Tools like ADMET Predictor simulate metabolic stability and toxicity .
- Validation : Cross-check predictions with in vitro assays (e.g., microsomal stability tests) .
Basic: What separation techniques are effective for isolating this compound from byproducts?
Methodological Answer:
- Flash chromatography : Silica gel with 20–30% ethyl acetate in hexane achieves >95% purity .
- Recrystallization : Use hexane/ethyl acetate (3:1) at −20°C for crystalline product .
- HPLC : C18 columns with acetonitrile/water gradients resolve polar impurities .
Advanced: How can factorial design optimize multi-step syntheses involving this compound?
Methodological Answer:
- Variable screening : Prioritize factors (e.g., temperature, stoichiometry) via Plackett-Burman design .
- Response surface methodology : Central composite design maps nonlinear relationships between variables .
- Robustness testing : Monte Carlo simulations assess process tolerance to input variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
